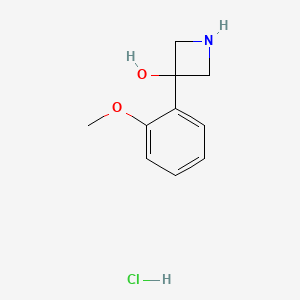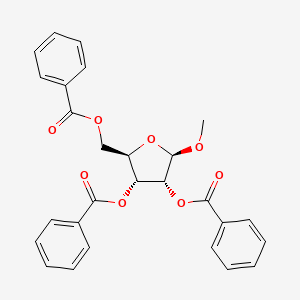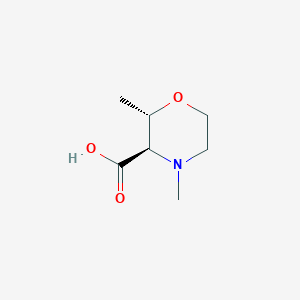
(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid is a chiral, non-proteinogenic amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the morpholine ring. For instance, the enantioselective synthesis can be achieved through the use of chiral pool synthesis starting from naturally occurring amino acids or through asymmetric catalysis using chiral ligands and metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds, offering advantages in terms of reaction control and scalability .
化学反应分析
Types of Reactions
(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
作用机制
The mechanism of action of (2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzyme activity .
相似化合物的比较
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar stereochemistry.
(2S,3R)-α-Hydroxy-β-aminodecanoic acid: A compound with similar functional groups and stereochemistry
Uniqueness
(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid is unique due to its specific morpholine ring structure and the presence of two methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
(2S,3R)-2,4-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-6(7(9)10)8(2)3-4-11-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m0/s1 |
InChI 键 |
BGXMTKGXWKKGPD-NTSWFWBYSA-N |
手性 SMILES |
C[C@H]1[C@@H](N(CCO1)C)C(=O)O |
规范 SMILES |
CC1C(N(CCO1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



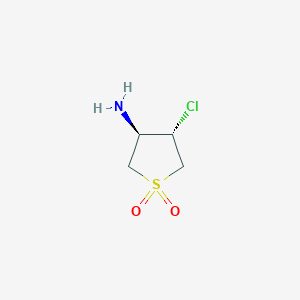
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)


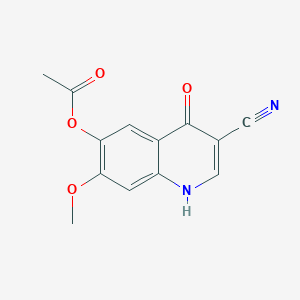

![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
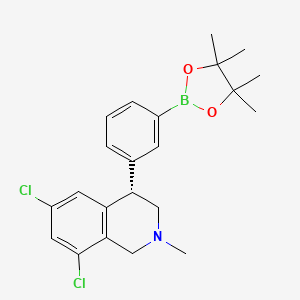
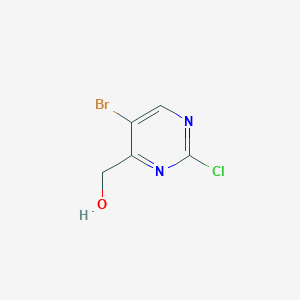
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)
